Deoxyinosine

説明

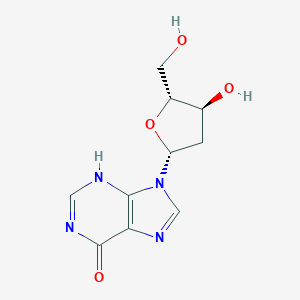

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONTNSXDCQUGY-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346428 | |

| Record name | 2'-Deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

890-38-0 | |

| Record name | Deoxyinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 250 dec °C, 250 °C | |

| Record name | Deoxyinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Architecture of Deoxyinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyinosine, a naturally occurring purine (B94841) deoxynucleoside, plays a significant role in various biological processes, including as an intermediate in purine metabolism and as a product of DNA deamination. Its unique structure, which features a hypoxanthine (B114508) base linked to a 2'-deoxyribose sugar, allows for wobble base pairing, making it a molecule of considerable interest in molecular biology and drug design. This technical guide provides an in-depth exploration of the biochemical structure of this compound, supported by quantitative data, generalized experimental protocols for its structural elucidation, and a visual representation of its molecular architecture.

Core Biochemical Structure

This compound is a nucleoside composed of two primary constituents: a purine base, hypoxanthine, and a pentose (B10789219) sugar, 2'-deoxyribose. These two units are covalently linked via a β-N9-glycosidic bond.[1] The systematic IUPAC name for this compound is 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one.[2]

The Hypoxanthine Base

Hypoxanthine is a purine derivative with a chemical formula of C₅H₄N₄O. It is structurally similar to guanine (B1146940) but lacks the amino group at the C2 position. This seemingly minor difference has profound implications for its base-pairing properties within a DNA duplex. The purine ring system is a planar, aromatic heterocyclic structure.

The 2'-Deoxyribose Sugar

The sugar moiety in this compound is 2'-deoxyribose, a five-carbon monosaccharide with the chemical formula C₅H₁₀O₄. A key feature of this sugar is the absence of a hydroxyl group at the 2' position, which distinguishes it from ribose (found in RNA) and contributes to the increased stability of DNA. The deoxyribose ring is not planar and typically adopts a puckered conformation. For deoxynucleosides within a DNA helix, the C2'-endo conformation is most common, influencing the overall geometry of the DNA backbone.[3][4]

The N-Glycosidic Bond

The hypoxanthine base is attached to the 1' carbon of the 2'-deoxyribose sugar through an N-glycosidic bond. This bond connects the N9 atom of the purine ring to the anomeric C1' atom of the sugar.[1] The orientation of the base relative to the sugar is typically in the anti-conformation for purine deoxynucleosides in B-form DNA, where the base is positioned away from the sugar ring.[4]

Quantitative Structural Data

Precise bond lengths and angles for the entire this compound molecule require detailed crystallographic analysis. While a complete, high-resolution crystal structure of isolated this compound was not found in the public domain, data for its constituent parts and related structures provide a strong foundation for understanding its geometry.

Table 1: Physicochemical and Structural Properties of this compound and its Components

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C₁₀H₁₂N₄O₄ | [2][5][6] |

| Molecular Weight | 252.23 g/mol | [2] |

| Melting Point | > 250 °C (decomposes) | [2] |

| logP | -1.7 | [2] |

| Sugar Pucker | Predominantly C2'-endo in B-DNA | [3][4] |

| Glycosidic Torsion Angle (χ) | Typically anti | [4] |

| Hypoxanthine | ||

| Molecular Formula | C₅H₄N₄O | |

| Molecular Weight | 136.112 g/mol | |

| Crystal System (Monoclinic Polymorph) | Monoclinic, P2₁/c | [7] |

| Unit Cell Parameters (Monoclinic) | a=3.6725 Å, b=17.960 Å, c=9.010 Å, β=107.469° | [7] |

| N-H···O Hydrogen Bond Length | 2.7846 Å | [7] |

| N-H···N Hydrogen Bond Length | Not specified | [7] |

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the biochemical structure of this compound, highlighting its key functional groups and the linkage between the hypoxanthine base and the deoxyribose sugar.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution data on the atomic coordinates of a molecule in its crystalline state.[8][9][10]

Generalized Protocol:

-

Crystallization:

-

A supersaturated solution of highly purified this compound is prepared in a suitable solvent.

-

Crystals are grown through slow evaporation of the solvent, vapor diffusion, or controlled cooling. This is often a trial-and-error process with various solvents and conditions.[8]

-

-

Data Collection:

-

A single, well-ordered crystal is selected and mounted on a goniometer.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[8]

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The phases of the diffracted X-rays are determined using computational methods (direct methods for small molecules).[9]

-

An initial electron density map is generated, from which an atomic model of this compound is built.

-

The model is refined against the experimental data to obtain the final, high-resolution structure with precise bond lengths and angles.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[11][12] For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Generalized Protocol:

-

Sample Preparation:

-

A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.[13]

-

The solution is transferred to a high-precision NMR tube.

-

-

Data Acquisition:

-

The sample is placed in the strong magnetic field of the NMR spectrometer.

-

A series of radiofrequency pulses are applied to excite the atomic nuclei.

-

The resulting signals (free induction decay) are detected and recorded.

-

Various one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to establish through-bond and through-space connectivities between atoms.[11]

-

-

Spectral Analysis and Structure Determination:

-

The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

-

Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals are assigned to specific atoms in the molecule.

-

This information is used to determine the covalent structure, stereochemistry, and conformation of this compound in solution, including the sugar pucker and the orientation around the glycosidic bond.[12]

-

Logical Relationships and Pathways

This compound is involved in several key cellular pathways, most notably purine metabolism and DNA repair. The following diagram illustrates the logical relationship of this compound's formation from deoxyadenosine (B7792050) via deamination.

Conclusion

The biochemical structure of this compound, characterized by its hypoxanthine base, 2'-deoxyribose sugar, and the connecting β-N9-glycosidic bond, underpins its significant roles in genetics and metabolism. While detailed quantitative data on its precise bond lengths and angles require further high-resolution crystallographic studies, a comprehensive understanding of its architecture can be achieved through the analysis of its components and data from related nucleosides. The experimental protocols of X-ray crystallography and NMR spectroscopy remain the gold standard for elucidating such intricate molecular structures, providing invaluable insights for researchers in the fields of biochemistry, molecular biology, and therapeutic development.

References

- 1. web.mit.edu [web.mit.edu]

- 2. This compound | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NT Standards [nakb.org]

- 4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 5. Inosine, 2'-deoxy- [webbook.nist.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 12. people.bu.edu [people.bu.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Dual Nature of Deoxyinosine: A Technical Guide to its Function in DNA and RNA

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted roles of deoxyinosine in cellular processes. This whitepaper delves into the core functions of this compound in both DNA and RNA, providing a critical resource for those working at the forefront of molecular biology and therapeutic development.

This compound, the deaminated form of deoxyadenosine, and its ribonucleoside counterpart, inosine (B1671953), play pivotal, yet often contrasting, roles within the cell. In the realm of RNA, inosine is a key player in post-transcriptional regulation, primarily through adenosine-to-inosine (A-to-I) editing by ADAR enzymes. This process can alter codons, introduce or remove splice sites, and influence miRNA targeting, thereby diversifying the proteome and regulating gene expression.[1][2][3] Conversely, the presence of this compound in DNA is typically a mutagenic lesion, arising from the spontaneous deamination of deoxyadenosine.[4][5] This alteration can lead to A:T to G:C transition mutations if not repaired by the base excision repair (BER) pathway. This guide provides a detailed exploration of these functions, supported by quantitative data, experimental protocols, and visual workflows.

This compound in DNA: A Mutagenic Lesion and Its Repair

The spontaneous deamination of adenine (B156593) in DNA results in the formation of hypoxanthine (B114508), which pairs with cytosine instead of thymine.[6] This mispairing can lead to transition mutations upon DNA replication. The cell employs the Base Excision Repair (BER) pathway to counteract this mutagenic threat. The process is initiated by DNA glycosylases, such as Alkyl Adenine Glycosylase (AAG), which recognize and excise the hypoxanthine base.[7]

The following workflow illustrates the key steps in the BER pathway for a this compound lesion:

Quantitative Data on this compound in DNA

The steady-state levels of this compound in genomic DNA are a balance between its formation and repair. Sensitive techniques like gas chromatography-mass spectrometry (GC-MS) have been employed to quantify these levels.

| Tissue/Cell Type | This compound Level (per 106 deoxyadenosines) | Reference |

| Commercial DNA sources | 3 - 7 | [1] |

| Animal Tissues | 3 - 7 | [1] |

| Mammalian Cells (in vitro) | ~1.2% mutation frequency at specific sites | [8][9] |

Inosine in RNA: A Regulator of Genetic Information

In stark contrast to its role in DNA, inosine in RNA is a crucial epitranscriptional modification. The conversion of adenosine (B11128) to inosine is catalyzed by Adenosine Deaminases Acting on RNA (ADARs).[2][10] Since inosine is interpreted as guanosine (B1672433) by the translational machinery, A-to-I editing can lead to amino acid substitutions, effectively recoding the genetic message.[3] Furthermore, A-to-I editing can create or destroy splice sites, influencing the final mRNA transcript, and can alter the target specificity of microRNAs.[1]

The following diagram outlines the central role of ADAR-mediated RNA editing:

This compound in Research and Biotechnology

The unique properties of this compound have been harnessed for various applications in molecular biology research. Its ability to pair with multiple bases has led to its use as a "universal base" in degenerate PCR primers, enabling the amplification of a heterogeneous population of DNA sequences. This compound triphosphate (dITP) can be used in PCR to introduce random mutations.

Thermodynamic Stability of this compound Base Pairs

The stability of DNA duplexes containing this compound is dependent on the base it is paired with. The following table summarizes the thermodynamic parameters for this compound-containing base pairs in DNA.

| Base Pair | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |

| I·C | -1.5 to -2.4 | -7.8 to -13.6 | -23.4 to -38.9 | 45-55 |

| I·A | -0.9 to -1.7 | -5.7 to -10.2 | -17.3 to -30.4 | 35-45 |

| I·T | -0.7 to -1.3 | -4.7 to -8.6 | -14.2 to -25.8 | 30-40 |

| I·G | -0.5 to -1.1 | -4.0 to -7.3 | -12.1 to -22.0 | 25-35 |

Note: Values are approximate and can vary depending on the nearest-neighbor sequence context.

Experimental Protocols

This guide provides detailed methodologies for key experiments related to the study of this compound.

Quantification of ADAR-Mediated RNA Editing in Cultured Cells

This protocol outlines a method to quantify the level of A-to-I editing at a specific site in RNA from cultured cells.

Methodology:

-

Cell Culture and RNA Extraction: Culture mammalian cells under desired conditions. Extract total RNA using a standard method (e.g., TRIzol reagent). Treat with DNase I to remove any contaminating genomic DNA.[11]

-

Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the total RNA using a reverse transcriptase and a gene-specific primer. Amplify the cDNA region containing the editing site of interest using PCR with specific primers.[11]

-

Sanger Sequencing: Purify the PCR product and send for Sanger sequencing using one of the PCR primers.

-

Electropherogram Analysis: Analyze the resulting sequencing chromatogram. The editing site will appear as a mixed peak of adenosine (A) and guanosine (G).

-

Quantification: The percentage of editing can be estimated by measuring the relative peak heights of G over the sum of A and G peak heights at the editing site.[12]

In Vitro Base Excision Repair Assay for this compound

This assay measures the ability of a cell extract or purified enzyme to repair a this compound lesion in a DNA substrate.

Methodology:

-

Substrate Preparation: Prepare a DNA substrate (e.g., a plasmid or oligonucleotide) containing a site-specific this compound lesion. This can be achieved through chemical synthesis or enzymatic incorporation.

-

Cell Extract Preparation or Enzyme Purification: Prepare a whole-cell extract from the cells of interest or purify the specific DNA glycosylase (e.g., AAG) that recognizes this compound.[3][13]

-

Repair Reaction: Incubate the this compound-containing DNA substrate with the cell extract or purified enzyme in an appropriate reaction buffer.

-

Analysis of Repair: The repair of the this compound lesion can be assessed by several methods:

-

Restriction Enzyme Digestion: If the this compound is located within a restriction site that is blocked by the lesion, repair can be monitored by the restoration of cleavage.

-

Primer Extension: A radiolabeled primer is annealed to the template strand, and a DNA polymerase is used to extend the primer. The presence of the this compound lesion will cause the polymerase to stall or incorporate a specific nucleotide, resulting in a product of a specific size that can be resolved on a denaturing polyacrylamide gel.[14][15][16][17]

-

Cleavage Assay: After the glycosylase reaction, the resulting abasic site can be cleaved by an AP endonuclease or chemical treatment (e.g., piperidine), and the cleavage products can be analyzed by gel electrophoresis.[18]

-

PCR with this compound Triphosphate (dITP)

This protocol describes the use of dITP in PCR to introduce mutations.

Methodology:

-

Reaction Setup: Assemble a standard PCR reaction mix, but substitute a portion or all of one of the standard dNTPs with dITP. The final concentration of each dNTP, including dITP, should typically be 200 µM.[19] The ratio of dITP to the corresponding standard dNTP will determine the mutation frequency.

-

Cycling Conditions:

-

Initial Denaturation: 98°C for 30 seconds.

-

Denaturation: 98°C for 5-10 seconds.

-

Annealing: Use a temperature gradient to determine the optimal annealing temperature for your primers. A starting point is typically 5°C below the calculated melting temperature (Tm) of the primers.

-

Extension: 72°C. The extension time depends on the length of the amplicon (typically 15-30 seconds per kb).

-

Number of Cycles: 25-35 cycles.

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: The PCR product will contain this compound at various positions. This can be used for subsequent cloning and screening for desired mutations. It is important to note that proofreading DNA polymerases should not be used with dITP as they may excise the incorporated inosine.[19]

Drug Development and Clinical Relevance

The dual role of this compound has significant implications for drug development. The ADAR enzymes are emerging as therapeutic targets for various diseases, including cancer and autoimmune disorders. Modulating ADAR activity could be a novel strategy to correct disease-causing mutations at the RNA level. Conversely, understanding the mutagenic potential of this compound in DNA is crucial for assessing the genotoxicity of certain drugs and environmental agents.

This technical guide provides a foundational resource for researchers to further explore the complex biology of this compound and its potential applications in medicine and biotechnology. The detailed protocols and quantitative data presented herein are intended to facilitate reproducible and rigorous scientific investigation in this exciting and rapidly evolving field.

References

- 1. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. High mutation frequency in DNA transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing your PCR [takarabio.com]

- 8. Specificity of mutations induced in transfected DNA by mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Primer extension - Wikipedia [en.wikipedia.org]

- 16. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 17. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Basis for the Inhibition of Human Alkyladenine DNA Glycosylase (AAG) by 3,N4-Ethenocytosine-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neb.com [neb.com]

A Technical Guide to the Natural Occurrence of Deoxyinosine in the Genome

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the origins, biological consequences, and repair of deoxyinosine, a naturally occurring but mutagenic nucleoside in DNA. It includes quantitative data on its prevalence, detailed experimental protocols for its detection, and diagrams of key cellular pathways.

Introduction: The Presence of this compound in DNA

This compound (dI), the deamination product of deoxyadenosine (B7792050) (dA), is a non-canonical nucleoside that can be found in genomic DNA.[1] Its presence is a form of DNA damage that, if left unrepaired, poses a significant threat to genomic integrity. This compound preferentially pairs with deoxycytidine (dC) during DNA replication, leading to A:T to G:C transition mutations.[1][2] The cellular machinery has evolved robust mechanisms to identify and remove this lesion. Understanding the sources, repair pathways, and cellular responses to this compound is critical for research in DNA damage, mutagenesis, and cancer biology.

Sources of this compound in the Genome

There are two primary mechanisms by which this compound arises in cellular DNA.[1]

-

Spontaneous Deamination of Deoxyadenosine: Adenine (B156593) bases within the DNA strand can undergo spontaneous hydrolytic or nitrosative deamination to form hypoxanthine (B114508), the base component of this compound.[1][3] This process is accelerated by factors such as heat, nitrous acid, and reactive oxygen species (ROS).[3]

-

Incorporation from the Nucleotide Pool: Deamination can also occur at the precursor level, converting deoxyadenosine triphosphate (dATP) into this compound triphosphate (dITP).[1] During DNA replication, polymerases can mistakenly incorporate dITP from the nucleotide pool into the nascent DNA strand.[3][4] Cells possess enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) to hydrolyze dITP and prevent its incorporation.[4]

The following diagram illustrates these two formation pathways.

Quantitative Levels of this compound

This compound is present at low but detectable levels in the genomes of various organisms. Its quantification is challenging due to the risk of artifactual deamination during sample preparation, particularly with harsh methods like acid hydrolysis.[5] Enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement.[1][5]

The table below summarizes the background levels of this compound reported in the literature.

| Organism/System | Tissue/Cell Type | This compound Level (per 10⁶ nucleotides) | Reference(s) |

| General | Tissues or Cells | 1 – 10 | [1] |

| Escherichia coli | Whole cell | 1.2 | [1] |

| Saccharomyces cerevisiae | Whole cell | 2.0 | [1] |

| Fish (Sparus aurata) | Liver | 350% increase upon DEET exposure | [6] |

| Fish (Sparus aurata) | Plasma | 63% increase upon DEET exposure | [6] |

Cellular Repair and Response Pathways

To counteract the mutagenic potential of this compound, cells employ multiple DNA repair pathways and signaling responses.

DNA Repair Pathways

Two main pathways are responsible for removing this compound from DNA: Base Excision Repair (BER) and an Alternative Excision Repair (AER) pathway initiated by Endonuclease V.[3]

-

Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), which recognizes the hypoxanthine base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. The AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct adenine base.

-

Alternative Excision Repair (AER): In this pathway, Endonuclease V (EndoV) recognizes the this compound lesion and incises the phosphodiester backbone on the 3' side of the dI. Subsequent processing by DNA polymerase I (which removes the dI lesion via its exonuclease activity) and DNA ligase completes the repair.[3]

DNA Damage Signaling

The presence of this compound, particularly from the accumulation of dITP, can trigger a cellular stress response. In mammalian cells, ITPA deficiency leads to increased dITP levels, which in turn causes single-strand breaks in DNA. This damage activates a response that is dependent on the mismatch repair protein MLH1 and the tumor suppressor p53, leading to cell growth arrest.[4]

Furthermore, recent proteomic studies have identified the human mitochondrial heat shock protein 60 (HSPD1) as a novel dI-binding protein.[7][8] HSPD1 is involved in the cellular response to sodium nitrite-induced DNA damage and helps modulate dI levels, suggesting a role in mitochondrial DNA damage control.[7][8]

Experimental Protocols

Accurate detection and quantification of this compound are paramount. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the enzymatic hydrolysis of DNA followed by LC-MS/MS analysis, a method designed to minimize artifactual deamination.[5][9]

1. DNA Isolation and Purification:

-

Isolate genomic DNA from cells or tissues using a standard commercial kit (e.g., spin-column based) or phenol-chloroform extraction.

-

Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8) and dissolved in nuclease-free water.[10]

-

Quantify the DNA concentration accurately using a fluorometric method (e.g., PicoGreen).

2. Enzymatic Hydrolysis to Nucleosides:

-

Objective: To completely digest DNA into its constituent deoxynucleosides without causing artificial deamination.

-

Reagents:

- Nuclease P1

- Alkaline Phosphatase (Calf Intestinal)

- Digestion Buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 20 mM MgCl₂)[11]

- (Optional) Isotopically labeled internal standards for absolute quantification.

-

Procedure:

- To 1-5 µg of purified DNA, add the digestion buffer.

- Add Nuclease P1 and Alkaline Phosphatase. (Note: Optimized one-step commercial kits like the NEB Nucleoside Digestion Mix or microwave-assisted protocols can significantly shorten incubation times).[11][12]

- Incubate at 37°C for 1-2 hours or until digestion is complete.[13]

- Stop the reaction by heating at 95°C for 10 minutes or by adding an equal volume of cold methanol (B129727) to precipitate the enzymes.[13]

- Centrifuge at high speed (>10,000 rpm) for 10 minutes at 4°C to pellet the precipitated enzymes.

- Carefully transfer the supernatant containing the nucleosides to a new tube for analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

- Column: A reverse-phase C18 column suitable for nucleoside separation.

- Mobile Phase: Typically a gradient of methanol or acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) mode. Set up transitions for this compound (parent ion -> fragment ion) and other deoxynucleosides for normalization (dG, dA, dC, T).

-

Quantification: Calculate the amount of this compound relative to the amount of deoxyadenosine or total nucleotides in the original sample.

Protocol 2: Sequencing of this compound Sites (dI-Seq)

This protocol outlines a novel method that uses Endonuclease V to specifically label and enrich dI-containing DNA fragments for sequencing.[2][14][15]

1. DNA Fragmentation and Preparation:

-

Isolate high-quality genomic DNA.

-

Fragment the DNA to a suitable size for next-generation sequencing (e.g., 200-500 bp) using sonication or enzymatic methods.

2. Endonuclease V (EndoV) Mediated Nicking and Labeling:

-

Objective: To create a specific nick at dI sites and incorporate a biotin (B1667282) label for enrichment.

-

Reagents:

-

Procedure:

- Treat ~200 ng of fragmented DNA with Endonuclease V and DNA Polymerase I in NEBuffer 4 at 37°C for 1 hour. EndoV nicks the DNA 3' to the dI, and DNA Pol I's exonuclease activity extends this into a small gap.[14][15]

- Purify the DNA (e.g., using a spin column) to remove enzymes.

- Perform a fill-in and ligation reaction. Incubate the purified, gapped DNA with E. coli DNA Ligase, ATP, Biotin-14-dATP, dCTP, dGTP, and dTTP in E. coli DNA Ligase Buffer at 16°C overnight (~12 hours).[14][15] This step fills the gap, incorporating the biotinylated dATP opposite the original thymine, and seals the nick.

3. Affinity Enrichment and Library Preparation:

-

Incubate the biotin-labeled DNA with streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) to capture the dI-containing fragments.[14]

-

Wash the beads thoroughly to remove non-biotinylated DNA.

-

Elute the captured DNA from the beads.

-

Proceed with standard library preparation protocols for the enriched DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).

4. Sequencing and Data Analysis:

-

Sequence the prepared library on a suitable NGS platform.

-

Align the sequencing reads to the reference genome.

-

Identify peaks of enriched reads. The nucleotide immediately upstream of the start of a read pile-up corresponds to the original location of the this compound lesion.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound triphosphate induces MLH1/PMS2- and p53-dependent cell growth arrest and DNA instability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential artifacts in the measurement of DNA deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Mitochondrial Protein HSPD1 Binds to and Regulates the Repair of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]

- 11. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epigentek.com [epigentek.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Deoxyinosine: A Consequence of Adenine Deamination and a Marker of DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyinosine (dI), the deaminated product of deoxyadenosine (B7792050) (dA), represents a significant form of DNA damage with profound biological consequences. Its formation, arising from both spontaneous and induced adenine (B156593) deamination, introduces a premutagenic lesion that can lead to A:T to G:C transition mutations if not efficiently repaired. This technical guide provides a comprehensive overview of the formation of this compound, its biological implications, and the cellular mechanisms evolved to counteract its deleterious effects. Detailed experimental protocols for the detection and quantification of this compound, as well as for the characterization of relevant enzymatic activities, are presented to facilitate further research in this critical area of DNA damage and repair. This document is intended to serve as a valuable resource for researchers in molecular biology, oncology, and drug development, offering insights into a fundamental process impacting genomic integrity.

Introduction

The integrity of the genetic material is under constant threat from both endogenous and environmental agents that can induce chemical modifications to the DNA bases. One of the most common and significant types of spontaneous DNA damage is the deamination of purine (B94841) and pyrimidine (B1678525) bases. The deamination of adenine results in the formation of hypoxanthine (B114508), which when present in the DNA backbone is referred to as this compound (dI).[1][2][3]

This compound is a non-canonical nucleoside that arises in DNA through two primary mechanisms: the deamination of an adenine residue already incorporated into the DNA strand, or the incorporation of this compound triphosphate (dITP) from the nucleotide pool during DNA replication.[4] The formation of this compound is a critical event as it disrupts the normal Watson-Crick base pairing. Hypoxanthine, the base in this compound, preferentially pairs with cytosine instead of thymine, leading to A:T to G:C transition mutations upon subsequent rounds of DNA replication.[4]

Given its mutagenic potential, cells have evolved sophisticated DNA repair pathways to recognize and remove this compound from the genome. The primary mechanisms for dI repair are Base Excision Repair (BER) and an Alternative Excision Repair (AER) pathway.[4] Understanding the balance between this compound formation and its repair is crucial for comprehending the etiology of mutations and the development of diseases such as cancer. Furthermore, the quantification of this compound in DNA can serve as a valuable biomarker for assessing levels of nitrosative or oxidative stress.[3]

This guide will delve into the biochemical pathways of this compound formation, its biological consequences, and the intricate repair mechanisms. It will also provide detailed experimental protocols for the analysis of this compound, empowering researchers to investigate this important DNA lesion in their own experimental systems.

Formation of this compound

The presence of this compound in DNA is a result of the deamination of adenine, a process that can be initiated by several factors.

Spontaneous Hydrolytic Deamination

Under physiological conditions, adenine can undergo spontaneous hydrolytic deamination to form hypoxanthine. This reaction involves the nucleophilic attack of a water molecule on the C6 position of the adenine ring, leading to the removal of the exocyclic amino group. The rate of spontaneous adenine deamination is estimated to be 2-3% of the rate of cytosine deamination.[5]

Nitrosative Deamination

Reactive nitrogen species (RNS), such as nitrous acid (HNO₂) and nitric oxide (NO), are potent inducers of adenine deamination.[6] These agents can be generated endogenously through metabolic processes or introduced from exogenous sources. Nitrosative deamination proceeds through the formation of a diazonium ion intermediate, which is then hydrolyzed to hypoxanthine.[6]

Enzymatic Deamination

While adenosine (B11128) deaminase (ADA) primarily acts on free deoxyadenosine to produce this compound, some studies suggest that enzymatic deamination of adenine within DNA can also occur.[3] However, the major enzymatic contribution to this compound in the genome is indirect, through the deamination of deoxyadenosine triphosphate (dATP) in the nucleotide pool to form dITP, which can then be mistakenly incorporated into DNA by polymerases.

Biochemical Pathway of Adenine Deamination

Caption: Formation of this compound in DNA.

Biological Consequences of this compound

The presence of this compound in the genome has significant biological ramifications, primarily due to its miscoding potential.

Mutagenesis

The structural similarity of hypoxanthine to guanine (B1146940) allows it to form a stable base pair with cytosine. During DNA replication, DNA polymerases preferentially insert a cytosine opposite a this compound residue in the template strand. This leads to an A:T to G:C transition mutation in the subsequent generation of DNA.[4] This mutagenic outcome underscores the importance of efficient repair mechanisms to maintain genomic stability.

Genomic Instability

The accumulation of this compound can contribute to overall genomic instability. The presence of this non-canonical base can stall replication forks and may lead to the formation of single-strand breaks during repair, which if not properly ligated, can escalate to more severe forms of DNA damage.

DNA Repair Mechanisms for this compound

To counteract the mutagenic threat posed by this compound, cells have evolved two main repair pathways.

Base Excision Repair (BER)

The primary pathway for the removal of this compound in mammalian cells is Base Excision Repair (BER). This process is initiated by the DNA glycosylase N-methylpurine-DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG).[7][8] MPG recognizes and excises the hypoxanthine base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. The AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase to restore the correct DNA sequence.

Alternative Excision Repair (AER)

In prokaryotes, and as an alternative pathway in eukaryotes, this compound can be repaired via the Alternative Excision Repair (AER) pathway. This pathway is initiated by Endonuclease V (EndoV) .[9][10][11] EndoV recognizes the this compound lesion and incises the phosphodiester backbone at the second phosphodiester bond 3' to the dI.[12] Subsequent steps involving a 3'-5' exonuclease, DNA polymerase, and DNA ligase are required to complete the repair process.

DNA Repair Pathways for this compound

Caption: Major DNA repair pathways for this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound in DNA.

Table 1: Background Levels of this compound in DNA

| Organism/Tissue | This compound Level (per 106 nucleotides) | Reference |

| Calf Thymus DNA | 3 - 7 (per 106 dA) | [1] |

| Various Tissues/Cells | 1 - 10 | [4] |

| E. coli | 1.2 | [4] |

| S. cerevisiae | 2.0 | [4] |

Table 2: Kinetic Parameters of Human N-Methylpurine-DNA Glycosylase (hMPG) for Hypoxanthine (Hx) Excision

| Substrate | kcat/Km (min-1 nM-1) | Reference |

| Hx | 1.4 x 10-3 | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Quantification of this compound in DNA by LC-MS/MS

This protocol describes the quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Materials:

-

DNA sample (from cells or tissues)

-

Nuclease P1 (Sigma-Aldrich)

-

Alkaline phosphatase (from calf intestine, Sigma-Aldrich)

-

[15N5]-deoxyinosine internal standard (if available, for isotope dilution)

-

HPLC system with a C18 reverse-phase column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid

Procedure:

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.

-

Enzymatic Digestion of DNA:

-

To 50-100 µg of DNA in a microcentrifuge tube, add an appropriate volume of nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.2, 10 mM zinc sulfate).

-

Add 10 units of nuclease P1 and incubate at 37°C for 2 hours.

-

Add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.5) and 10 units of alkaline phosphatase.

-

Incubate at 37°C for an additional 2 hours or overnight to ensure complete digestion to nucleosides.[1][14]

-

To prevent artifactual deamination during sample preparation, it is crucial to avoid acidic conditions.[1] The use of an adenosine deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), during digestion can also minimize artifacts.[3]

-

-

HPLC Pre-purification:

-

Inject the digested DNA sample onto a C18 reverse-phase HPLC column.

-

Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

-

Monitor the elution profile at 260 nm and collect the fraction corresponding to the retention time of this compound.[15]

-

-

LC-MS/MS Analysis:

-

Inject the collected fraction (or the unfractionated digest if sufficient sensitivity is available) into the LC-MS/MS system.

-

Separate the nucleosides using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Use selected reaction monitoring (SRM) to detect and quantify this compound. The transition for this compound is typically m/z 252.1 → 136.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. If an internal standard is used, calculate the ratio of the analyte to the internal standard.

-

Normalize the amount of this compound to the total amount of deoxyadenosine or total DNA in the sample.

-

In Vitro Assay for this compound Repair Activity

This protocol describes an in vitro assay to measure the repair of this compound in a DNA substrate using cell extracts or purified enzymes.

Materials:

-

Plasmid DNA containing a site-specific this compound lesion. This can be constructed using synthetic oligonucleotides containing this compound.[2][16][17]

-

Nuclear or whole-cell extracts from the cells of interest, or purified repair enzymes (e.g., MPG, Endonuclease V).

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.8, 50 mM KCl, 8 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP, 20 µM each of dATP, dCTP, dGTP, TTP).

-

Restriction enzyme whose recognition site is created upon successful repair of the this compound lesion.

-

Agarose (B213101) gel electrophoresis system.

Procedure:

-

Preparation of this compound-Containing Substrate:

-

In Vitro Repair Reaction:

-

Set up the repair reaction in a microcentrifuge tube:

-

100-200 ng of this compound-containing plasmid DNA

-

20-50 µg of cell extract or an appropriate amount of purified enzyme

-

Reaction buffer to a final volume of 20-50 µL.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

DNA Purification:

-

Stop the reaction and purify the plasmid DNA from the reaction mixture using a standard DNA purification kit.

-

-

Restriction Enzyme Digestion:

-

Digest the purified plasmid DNA with the chosen restriction enzyme (e.g., XhoI) according to the manufacturer's instructions.

-

-

Analysis by Agarose Gel Electrophoresis:

-

Run the digested DNA on an agarose gel.

-

Successful repair of the this compound will restore the restriction site, leading to the linearization of the plasmid. Unrepaired plasmid will remain circular or nicked.

-

Quantify the amount of linearized plasmid as a measure of repair efficiency.

-

Adenosine Deaminase (ADA) Activity Assay

This protocol describes a colorimetric assay to measure the activity of adenosine deaminase in biological samples. The assay is based on the deamination of adenosine to inosine (B1671953), which can be monitored by the change in absorbance at 265 nm.[18][19]

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Adenosine solution (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

UV-transparent 96-well plate

-

Microplate reader capable of measuring absorbance at 265 nm.

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., phosphate buffer). Centrifuge to remove debris.

-

-

Reaction Setup:

-

In a UV-transparent 96-well plate, add:

-

An appropriate volume of the biological sample.

-

Phosphate buffer to a final volume of 180 µL.

-

-

Prepare a blank for each sample containing the sample and buffer but no substrate.

-

-

Initiate the Reaction:

-

Add 20 µL of adenosine solution to each well to start the reaction. The final concentration of adenosine should be in the range of 50-200 µM.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-20 minutes). The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

Calculate the ADA activity using the molar extinction coefficient difference between adenosine and inosine at 265 nm.

-

Conclusion

This compound, a product of adenine deamination, is a significant endogenous DNA lesion with the potential to induce A:T to G:C transition mutations, thereby contributing to genomic instability and disease. The formation of this compound can occur spontaneously or be induced by various agents, and its levels in the genome are kept in check by dedicated DNA repair pathways, primarily Base Excision Repair and Alternative Excision Repair. The methodologies detailed in this guide for the detection, quantification, and analysis of this compound and its associated enzymatic activities provide a robust framework for researchers to further explore the intricate interplay between DNA damage, repair, and mutagenesis. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting DNA repair pathways and for the use of this compound as a biomarker in various pathological conditions.

References

- 1. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of this compound adduct: Can it be a reliable tool to assess oxidative or nitrosative DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for recognition of distinct deaminated DNA lesions by endonuclease Q - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]

- 8. MPG N-methylpurine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Lesion Recognition and Cleavage by Endonuclease V: A Single-Molecule Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. Substrate specificity of human methylpurine DNA N-glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kitless adenosine deaminase activity assay [protocols.io]

- 19. protocols.io [protocols.io]

The Role of Deoxyinosine in DNA Damage and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyinosine (dI), the deamination product of deoxyadenosine (B7792050) (dA), is a non-canonical nucleoside that poses a significant threat to genomic integrity. Its formation, arising from both spontaneous hydrolytic reactions and environmental insults, leads to the accumulation of potentially mutagenic lesions within the DNA. If left unrepaired, this compound preferentially pairs with deoxycytidine (dC) during DNA replication, resulting in A:T to G:C transition mutations. To counteract this threat, cells have evolved sophisticated and overlapping DNA repair mechanisms. This technical guide provides an in-depth examination of the formation of this compound, its mutagenic consequences, and the primary enzymatic pathways responsible for its removal, including Base Excision Repair (BER) and the Endonuclease V-mediated pathway. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of DNA repair, cancer biology, and therapeutic development.

Introduction

Genomic stability is paramount for cellular function and organismal health. This stability is constantly challenged by endogenous and exogenous agents that damage the DNA structure. One such form of damage is the deamination of DNA bases, a process that alters their hydrogen-bonding capabilities. The deamination of adenine (B156593) results in the formation of hypoxanthine (B114508), which when part of the DNA backbone, is termed this compound.[1]

This compound is a pro-mutagenic lesion because its structure is analogous to guanine, leading it to pair with cytosine during DNA replication.[2][3] This mispairing results in the conversion of an original A:T base pair to a G:C base pair, a transition mutation that can have profound consequences if it occurs within a critical gene.[4] The cellular accumulation of this compound has been linked to mutagenesis and is a factor in the etiology of diseases such as cancer.[5]

To safeguard the genome, cells employ multiple DNA repair pathways. The two principal mechanisms for this compound removal are the Base Excision Repair (BER) pathway, initiated by the enzyme Alkyladenine DNA Glycosylase (AAG), and a distinct pathway initiated by Endonuclease V (EndoV).[6][7] Understanding the intricacies of these pathways, their substrate specificities, and their regulation is crucial for developing strategies to modulate DNA repair for therapeutic purposes.

Formation of this compound

This compound can be introduced into the genome through two primary mechanisms:

-

Deamination of Deoxyadenosine: This is the most common source of this compound in DNA. It can occur spontaneously through hydrolytic deamination or be induced by exposure to various agents.[2][4] Nitrous acid and other nitrosative species, which can be generated endogenously by metabolic processes or from environmental sources, significantly accelerate the rate of adenine deamination.[2] The rate of adenine deamination in double-stranded DNA induced by nitrous acid is comparable to that of cytosine deamination.[2]

-

Incorporation of this compound Triphosphate (dITP): Deamination can also occur at the precursor level, converting dATP to dITP in the nucleotide pool.[2] DNA polymerases can then mistakenly incorporate dITP opposite a template thymine (B56734) during replication.[8] To prevent this, cells possess enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) that hydrolyze dITP.[8]

Background levels of this compound in tissues and cells are estimated to be in the range of 1 to 10 lesions per 106 nucleotides, highlighting the constant presence of this endogenous threat.[2]

Mutagenic Potential of this compound

The mutagenicity of this compound stems from the structural similarity of its base, hypoxanthine, to guanine. This allows it to form a stable base pair with cytosine. When a DNA polymerase encounters this compound on the template strand, it preferentially incorporates dCTP opposite the lesion.[4] In the subsequent round of replication, this newly incorporated cytosine directs the insertion of a guanine, completing the A:T to G:C transition mutation.[3][4]

The context of the this compound lesion, including the opposing base, can influence the efficiency of both mutagenesis and repair.[9] For instance, an I:T mismatch arises directly from the deamination of adenine in an A:T pair, whereas an I:C pair can be formed if dITP is incorporated opposite a template cytosine.[2] The I:C pair is not a mismatch in the traditional sense and may be repaired less efficiently.[7]

DNA Repair Pathways for this compound

Cells utilize at least two distinct pathways to identify and remove this compound from DNA, ensuring genomic fidelity.

Base Excision Repair (BER)

The BER pathway is a major defense against small, non-helix-distorting base lesions.[10][11] In mammalian cells, BER is considered a primary pathway for this compound repair.[4]

Key Steps:

-

Recognition and Excision: The process is initiated by a DNA glycosylase. Human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), recognizes the hypoxanthine base and cleaves the N-glycosidic bond that links it to the deoxyribose sugar.[4][12] This action releases the damaged base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.[1]

-

AP Site Incision: The AP site is then recognized by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) moiety.[12]

-

Gap Filling and Ligation: In the short-patch BER pathway, DNA Polymerase β (Pol β) removes the 5'-dRP and inserts the correct nucleotide (dAMP). The final nick is sealed by DNA Ligase III.[10] In the long-patch BER pathway, which involves the synthesis of 2-10 nucleotides, DNA Polymerases δ/ε, PCNA, and FEN1 are involved, with the final sealing performed by DNA Ligase I.[10]

AAG exhibits varying efficiency depending on the base paired opposite the inosine lesion.[9] Studies have shown that AAG is most efficient at excising inosine from an I·T mismatch.[9]

Endonuclease V (EndoV)-Mediated Repair

An alternative pathway, sometimes referred to as Alternative Excision Repair (AER), is initiated by Endonuclease V (EndoV).[6] This pathway is particularly prominent in E. coli but is also present in mammals.[4][5]

Key Steps:

-

Incision: Unlike glycosylases, EndoV does not remove the base. Instead, it acts as a nuclease, hydrolyzing the second phosphodiester bond 3' to the this compound lesion.[6][7] This creates a nick in the DNA with a 3'-OH and a 5'-phosphate terminus, leaving the this compound residue still attached to the DNA.[4]

-

Excision and Synthesis: Subsequent steps require other enzymes to remove the this compound-containing nucleotide. In E. coli, the 3' to 5' exonuclease activity of DNA Polymerase I is sufficient to excise the lesion.[13] DNA Polymerase I then fills the gap, and DNA ligase seals the nick.[13] The precise mechanism in human cells is less defined but is thought to involve similar steps of excision, synthesis, and ligation.[4]

While bacterial EndoV enzymes show broad substrate specificity, mammalian EndoV appears to be more specific for this compound.[7] Interestingly, recent evidence suggests that human EndoV has a primary role as a ribonuclease, preferentially cleaving inosine-containing RNA, which may indicate a functional divergence from its bacterial homolog.[14]

Quantitative Data

The following tables summarize key quantitative data related to the formation, mutagenicity, and repair of this compound.

Table 1: this compound Formation and Abundance

| Parameter | Value | Organism/System | Reference |

| Background Level | 1 - 10 lesions / 10⁶ nucleotides | Human tissues/cells | [2] |

| Background Level | 1.2 lesions / 10⁶ nucleotides | E. coli | [2] |

| Background Level | 2.0 lesions / 10⁶ nucleotides | S. cerevisiae | [2] |

Table 2: Mutagenic Potential of this compound

| Mutation Type | Consequence | Mechanism | Reference |

| A:T → G:C | Transition | This compound pairs with Cytosine during replication | [3][4] |

| Mutation Frequency | >200-fold increase in nfi mutant | E. coli under HNO₂ treatment | [4] |

Table 3: Repair Efficiency and Substrate Preference

| Enzyme/Pathway | Substrate Preference Order (Most to Least Efficient) | Organism/System | Reference |

| Human Cell Extracts | G-I > T-I > A-I > C-I | In vitro repair assay | [4] |

| Human AAG | Bulge > I·T > I·G > I·A > I·C | In vitro kinetics | [9] |

| Human EndoV | Single-stranded I > G/I > T/I > A/I > C/I | In vitro activity assay | [7] |

Experimental Protocols

Protocol: In Vitro this compound Repair Assay using Human Cell Extracts

This protocol is adapted from methods used to assess the repair of this compound-containing plasmid DNA in human cell-free extracts.[4][15] The assay relies on the restoration of a restriction enzyme site that is disrupted by the presence of the this compound lesion.

1. Substrate Preparation:

- Construct a plasmid vector (e.g., pUC-based) containing a unique restriction enzyme recognition site.

- Synthesize an oligonucleotide containing a single this compound residue at a position that disrupts this restriction site. The complementary strand will contain A, C, G, or T opposite the inosine to create different mismatch contexts (I:A, I:C, I:G, I:T).

- Generate a gapped duplex DNA from the plasmid vector.

- Anneal the this compound-containing oligonucleotide to the gapped region and ligate using T4 DNA ligase to create a covalently closed circular heteroduplex DNA substrate.

- Purify the substrate by CsCl-ethidium bromide density gradient centrifugation.

- Confirm that the substrate is refractory to cleavage by the specific restriction enzyme.

2. Nuclear Extract Preparation:

- Grow human cells (e.g., HeLa) to a high density.

- Harvest cells and wash with phosphate-buffered saline (PBS).

- Swell cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT).

- Lyse the cells using a Dounce homogenizer.

- Centrifuge to pellet the nuclei.

- Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).

- Clarify the extract by ultracentrifugation and determine the protein concentration.

3. Repair Reaction:

- Set up a 20 µL reaction containing:

- 20 mM Tris-HCl (pH 7.6)

- 5 mM MgCl₂

- 1 mM ATP

- 100 µM each of dATP, dCTP, dGTP, dTTP

- ~20-25 fmol of heteroduplex DNA substrate

- ~90-100 µg of human nuclear extract

- Incubate at 37°C for 30 minutes.

- Stop the reaction by adding EDTA to a final concentration of 20 mM.

4. Analysis:

- Purify the plasmid DNA from the reaction mix (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation).

- Digest the purified DNA with the specific restriction enzyme whose site is restored upon repair.

- Analyze the digestion products by agarose (B213101) gel electrophoresis. The percentage of linearized plasmid corresponds to the percentage of repair.

- Quantify the band intensities to determine the repair efficiency.

Protocol: In Vitro DNA Glycosylase Activity Assay

This protocol outlines a method to measure the activity of a purified DNA glycosylase (e.g., human AAG) on a this compound-containing oligonucleotide substrate.[16][17]

1. Substrate Preparation:

- Synthesize a short oligonucleotide (e.g., 25-30 bases) containing a single this compound lesion.

- Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P using T4 polynucleotide kinase and [γ-³²P]ATP).

- Anneal the labeled oligonucleotide to its complementary strand to form a duplex DNA substrate.

- Purify the duplex substrate.

2. Glycosylase Reaction:

- Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).

- Set up the reaction on ice in a total volume of 10-20 µL:

- 1x Reaction Buffer

- ~25 nM fluorescently- or radioactively-labeled DNA substrate

- Purified DNA glycosylase (e.g., human AAG) at a concentration sufficient to give linear product formation over time (e.g., 1-10 nM).

- Initiate the reaction by transferring the tubes to a 37°C water bath.

- Incubate for a defined period (e.g., 10-30 minutes, within the linear range of the reaction).

3. Product Cleavage and Analysis:

- Stop the reaction by adding NaOH to a final concentration of 100 mM. This step is crucial as the high pH will cleave the phosphodiester backbone at the AP site created by the glycosylase.

- Heat the sample at 90°C for 10 minutes to ensure complete cleavage and to denature the DNA.

- Add an equal volume of denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).

- Separate the product (cleaved oligonucleotide) from the substrate (full-length oligonucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the bands using a fluorescence imager or autoradiography.

- Quantify the band intensities to calculate the percentage of substrate converted to product, and thus, the enzyme activity.

Visualizations

Signaling Pathways

Caption: The Base Excision Repair (BER) pathway for this compound removal.

Caption: The Endonuclease V (EndoV)-mediated repair pathway for this compound.

Experimental Workflows

Caption: Workflow for an in vitro DNA glycosylase oligonucleotide incision assay.

Conclusion

This compound represents a constant and significant mutagenic threat to the genome. The cellular machinery for repairing this lesion is robust, involving at least two distinct and effective pathways. The BER pathway, initiated by the AAG glycosylase, and the EndoV-mediated pathway provide overlapping protection against A:T to G:C transition mutations. A comprehensive understanding of these repair mechanisms, from the molecular recognition of the lesion to the enzymology of its removal, is fundamental to the fields of molecular biology, genetics, and oncology. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers aiming to further elucidate these pathways and for drug development professionals seeking to exploit them for therapeutic benefit, for instance, by developing inhibitors to sensitize cancer cells to DNA damaging agents. Future research will likely focus on the interplay and regulation of these pathways in different cellular contexts and their role in human disease.

References

- 1. DNA-deoxyinosine glycosylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound repair in nuclear extracts of human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endonuclease V: an unusual enzyme for repair of DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Endonuclease V as a Repair Enzyme for DNA Deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Recognition of an Unpaired Lesion by a DNA Repair Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base excision repair - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Endonuclease V-mediated this compound excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound repair in nuclear extracts of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. journals.plos.org [journals.plos.org]

enzymatic repair mechanisms for deoxyinosine lesions

An In-depth Technical Guide to the Enzymatic Repair of Deoxyinosine Lesions in DNA

Introduction

This compound (dI), the deamination product of deoxyadenosine (B7792050) (dA), represents a prevalent and highly mutagenic non-canonical base in DNA.[1][2] This lesion can arise spontaneously through hydrolytic deamination or be induced by exposure to nitrous acid, reactive oxygen species, and heat.[1][3] If left unrepaired, this compound preferentially pairs with cytosine during DNA replication, leading to A:T to G:C transition mutations.[1] To counteract this threat to genomic integrity, cells have evolved sophisticated enzymatic repair mechanisms.

This technical guide provides a comprehensive overview of the primary pathways responsible for the recognition and removal of this compound from DNA. We will delve into the molecular mechanisms of the two major repair systems: Base Excision Repair (BER) initiated by alkyladenine DNA glycosylase (AAG) and an alternative pathway initiated by Endonuclease V (EndoV). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical DNA repair processes.

The Base Excision Repair (BER) Pathway for this compound

The Base Excision Repair (BER) pathway is a primary defense mechanism against small, non-helix-distorting base lesions, including this compound.[4][5] In humans, the key enzyme that recognizes and initiates the repair of this compound is the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG).[1][6][7][8]

Mechanism of Action: AAG is a monofunctional DNA glycosylase that surveys the DNA for a wide range of damaged bases, including alkylated purines and deaminated purines like hypoxanthine (B114508) (the base in this compound).[6][8][9] The repair process proceeds through the following steps:

-

Lesion Recognition and Base Excision : AAG scans the DNA and, upon encountering a this compound, flips the damaged nucleotide out of the DNA helix and into its active site pocket.[10][11] It then catalyzes the cleavage of the N-glycosidic bond connecting the hypoxanthine base to the deoxyribose sugar backbone.[6][12]

-

AP Site Formation : This enzymatic action releases the free hypoxanthine base and leaves behind an apurinic/apyrimidinic (AP) site, which is a cytotoxic and mutagenic intermediate.[4][8]

-

AP Site Processing : The AP site is recognized by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation : DNA Polymerase β (Polβ) is recruited to the nick, where it removes the remaining deoxyribose phosphate (B84403) residue and synthesizes a new cytosine nucleotide. Finally, the nick in the DNA backbone is sealed by DNA Ligase III, completing the repair process.

The Alternative Excision Repair (AER) Pathway

In addition to BER, cells utilize an Alternative Excision Repair (AER) pathway initiated by Endonuclease V (EndoV).[13] This pathway is particularly well-characterized in E. coli but mammalian homologs also exist.[1][13][14] Unlike DNA glycosylases that remove the damaged base, EndoV is a nuclease that incises the DNA backbone.[15][16]

Mechanism of Action:

-

Lesion Recognition and Incision : EndoV recognizes a variety of DNA lesions, including this compound.[15][16] Instead of removing the base, it hydrolyzes the second phosphodiester bond 3' to the this compound lesion.[13][15][17]

-

Nick Creation : This action creates a nick in the DNA strand, leaving a 3'-hydroxyl (OH) and a 5'-phosphate (P) group.[15] The this compound remains part of the DNA strand at this stage.

-

Excision and Synthesis : In E. coli, the 3'→5' exonuclease activity of DNA Polymerase I is sufficient to excise the this compound-containing nucleotide from the nicked strand.[14][18]

-

Ligation : DNA Polymerase I then fills the gap, and DNA ligase seals the remaining nick to restore the integrity of the DNA strand.[14][18]